molecular formula C12H9Cl2N B13434467 4,7-Dichloro-3-cyclopropylquinoline

4,7-Dichloro-3-cyclopropylquinoline

Cat. No.: B13434467
M. Wt: 238.11 g/mol
InChI Key: XYBSBPBXNVQLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-3-cyclopropylquinoline is a chemical compound with the molecular formula C12H9Cl2N. It is an intermediate in the synthesis of 3-Cyclopropyl Hydroxychloroquine, an impurity and analog of hydroxychloroquine. Hydroxychloroquine is known for its antimalarial, antirheumatic, and lupus erythematosus suppressant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-3-cyclopropylquinoline involves several steps:

    Hydrolysis and Acid Adjustment: 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester is hydrolyzed using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid.

    Decarboxylation: The 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid undergoes decarboxylation to produce 4-hydroxyl-7-chloroquinoline.

    Chlorination: The 4-hydroxyl-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products.

    Refining: The crude products are refined in a one-step process to achieve a purity of more than 99%.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above. The process is simple, with high yield and purity at each step, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-3-cyclopropylquinoline undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position of the pyridine ring is highly reactive in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Phosphorus Oxychloride: Used in the chlorination step to introduce chlorine atoms.

    Sodium Hydroxide: Used in the hydrolysis step to prepare the carboxylic acid intermediate.

Major Products Formed

    Chloroquine: A typical reaction with a specific primary amine gives chloroquine in high yield.

Scientific Research Applications

4,7-Dichloro-3-cyclopropylquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It is an intermediate in the synthesis of hydroxychloroquine, which is used to treat malaria, rheumatoid arthritis, and lupus.

    Industry: The compound is used in the production of antimalarial drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3-cyclopropylquinoline is not fully understood. it is known to act as an intermediate in the synthesis of hydroxychloroquine, which exerts its effects by interfering with the growth of parasites in red blood cells. Hydroxychloroquine is believed to inhibit the action of heme polymerase, an enzyme crucial for the survival of the malaria parasite.

Comparison with Similar Compounds

Similar Compounds

    Hydroxychloroquine: An antimalarial and antirheumatic drug.

    Chloroquine: Another antimalarial drug.

    Amodiaquine: Used to treat malaria.

Uniqueness

4,7-Dichloro-3-cyclopropylquinoline is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of hydroxychloroquine and other quinoline derivatives. Its reactivity in nucleophilic aromatic substitution reactions also sets it apart from other similar compounds .

Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

4,7-dichloro-3-cyclopropylquinoline

InChI

InChI=1S/C12H9Cl2N/c13-8-3-4-9-11(5-8)15-6-10(12(9)14)7-1-2-7/h3-7H,1-2H2

InChI Key

XYBSBPBXNVQLQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C3C=C(C=CC3=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.